molecular formula C13H21F2NO2 B2925525 tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate CAS No. 1779125-53-9

tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate

Cat. No. B2925525
CAS RN: 1779125-53-9
M. Wt: 261.313
InChI Key: UEGLKZAZVFMFSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” is not explicitly mentioned in the searched resources .


Molecular Structure Analysis

The molecular structure analysis of “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” is not explicitly mentioned in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” are not explicitly mentioned in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” are not explicitly mentioned in the searched resources .

Scientific Research Applications

Isomorphous Crystal Structures and Hydrogen Bonding

Research has revealed that tert-butyl carbamate derivatives are part of an isostructural family of compounds, exhibiting significant hydrogen and halogen bonding interactions. These structural properties are crucial for understanding the material's crystalline behavior and potential applications in materials science and crystal engineering (Baillargeon et al., 2017).

Synthesis and Chemical Transformations

The synthesis and reaction behavior of silyl carbamates, including tert-butyl derivatives, have been explored to provide insights into chemoselective transformations. These studies highlight the versatility of tert-butyl carbamate derivatives in synthetic organic chemistry, facilitating the conversion of various functional groups under mild conditions (Sakaitani & Ohfune, 1990).

Applications in Sensory Materials

Benzothizole-modified tert-butyl carbazole derivatives have demonstrated significant potential in the development of fluorescent sensory materials. These materials can detect volatile acid vapors efficiently, suggesting applications in chemical sensing and environmental monitoring (Jiabao Sun et al., 2015).

Molecular Interactions and Assembly

Studies on carbamate derivatives, including tert-butyl N-trifluoromethylcarbamate, have focused on their unique bonding characteristics and molecular assembly. These insights are valuable for the design of molecular materials with specific properties, including hydrogen bonding networks essential for crystal formation and stability (Brauer et al., 1988).

Advanced Synthetic Methodologies

Research into tert-butyl carbamate derivatives has also led to the development of new synthetic methodologies. For instance, the one-pot Curtius rearrangement facilitated by tert-butyl carbamate offers a mild and efficient route to protected amines, critical in pharmaceutical synthesis and material science (Lebel & Leogane, 2005).

Mechanism of Action

The mechanism of action of “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” is not explicitly mentioned in the searched resources .

Safety and Hazards

The safety and hazards associated with “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” are not explicitly mentioned in the searched resources .

Future Directions

The future directions for the research and application of “tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate” are not explicitly mentioned in the searched resources .

properties

IUPAC Name

tert-butyl N-(6,6-difluorospiro[2.5]octan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO2/c1-11(2,3)18-10(17)16-9-8-12(9)4-6-13(14,15)7-5-12/h9H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGLKZAZVFMFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate

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